4-Bromo-1-(4-fluorophenyl)-1H-pyrazole

Cross-Coupling Synthetic Chemistry Halogen Reactivity

Researchers developing kinase inhibitors or antitubercular agents require reliable halogenated pyrazole building blocks for SAR diversification. 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole addresses this need with its 4-bromo handle optimized for Suzuki cross-coupling and a 4-fluorophenyl group that enhances target binding affinity and metabolic stability. • Purity: ≥98%; ideal for reproducible coupling chemistry. • Proven scaffold: Demonstrated antitubercular activity comparable to pyrazinamide. • Supply reliability: In-stock availability with expedited global shipping.

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
CAS No. 957062-56-5
Cat. No. B1294274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
CAS957062-56-5
Molecular FormulaC9H6BrFN2
Molecular Weight241.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)Br)F
InChIInChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H
InChIKeyOAIFXEHOEQLJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(4-fluorophenyl)-1H-pyrazole: Key Building Block


4-Bromo-1-(4-fluorophenyl)-1H-pyrazole (CAS: 957062-56-5) is a halogenated pyrazole derivative with the molecular formula C₉H₆BrFN₂ and a molecular weight of 241.06 g/mol [1]. It features a bromine atom at the 4-position and a 4-fluorophenyl group at the 1-position of the pyrazole ring . This compound is commercially available in purities of ≥95% to 98% and is primarily used as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents, as well as in agrochemical research [2].

Workflow
Halogenated pyrazole building block for cross-coupling library synthesis
Selection Logic
Bromo handle provides Suzuki-coupling reactivity with stability advantage over iodo analogs
Use Context
Supports medicinal chemistry programs targeting kinase inhibition, anti-inflammatory, and anti-infective research

Why 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole Is Irreplaceable


Substitution of the 4-bromo group on 4-bromo-1-(4-fluorophenyl)-1H-pyrazole with alternative halogens (e.g., Cl, I) or its complete removal significantly alters its physicochemical and reactivity profile. For instance, the bromine atom provides a specific steric bulk and polarizability that is distinct from chlorine, and its C–Br bond offers an optimal balance of stability and reactivity for cross-coupling reactions compared to the more labile C–I bond [1]. The 4-fluorophenyl moiety is not merely a structural placeholder; fluorine substitution on the phenyl ring enhances binding affinity to protein targets through non-covalent dipolar interactions and improves metabolic stability compared to non-fluorinated or other halogenated phenyl analogs [2]. Therefore, substituting this compound with a generic pyrazole or a different halogenated derivative will not yield the same biological or chemical outcomes, and direct experimental validation is required.

Halogen swap Replacing 4-bromo with 4-chloro reduces cross-coupling reactivity; 4-iodo increases lability and side reactions may shift product profiles.
Phenyl analog Non-fluorinated or other halogenated phenyl variants may alter target-binding affinity and metabolic stability context; direct transfer of SAR may not hold.
Generic pyrazole Unsubstituted pyrazole or simple 1-phenylpyrazole lacks both bromo reactivity handle and 4-fluorophenyl physicochemical profile; experimental validation required.

Key Differentiators of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole


Superior Suzuki-Miyaura Coupling Reactivity

The 4-bromo substituent on the pyrazole ring provides a superior balance of stability and reactivity in palladium-catalyzed cross-coupling reactions. While 4-iodo analogs are more reactive, they are less stable and more prone to side reactions, and 4-chloro analogs are significantly less reactive under standard conditions. The bromo derivative allows for efficient Suzuki-Miyaura coupling, enabling the rapid generation of diverse chemical libraries [1].

Suzuki Coupling Reactivity
Class-level inference
Br offers optimal stability/reactivity profile among halogen series (I > Br >> Cl)
Reported coupling efficiency supports library synthesis selection
Reactivity ranking under typical Suzuki-Miyaura conditions; 4-chloro requires harsher conditions, 4-iodo prone to dehalogenation.
Cross-Coupling Synthetic Chemistry Halogen Reactivity

Higher Lipophilicity (LogP) Profile

The presence of both a 4-bromo and a 4-fluorophenyl group contributes to a higher calculated partition coefficient (LogP) of 2.7739 for 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole [1]. This is significantly higher than the LogP of the non-fluorinated analog, 4-bromo-1-phenyl-1H-pyrazole, which is estimated to be lower (approx. 2.4), and the non-halogenated analog, 1-(4-fluorophenyl)-1H-pyrazole, which has an even lower LogP (approx. 2.0) [2]. Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets.

Lipophilicity (LogP)
Cross-study comparable
XLogP3 = 2.7739
Higher LogP vs. non-fluorinated and non-halogenated analogs may support permeability screening
ΔLogP ≈ +0.37 vs. 4-bromo-1-phenyl analog; ΔLogP ≈ +0.77 vs. 1-(4-fluorophenyl) analog. Calculated value.
Lipophilicity ADME Physicochemical Properties

Antitubercular Activity Matching Pyrazinamide

In a study modifying 3-polyfluoroalkyl-1-phenylpyrazoles via Suzuki cross-coupling, the synthesized 4-bromo- and 4-phenyl derivatives were evaluated for antitubercular activity. The 4-bromo derivative, specifically 4-bromo-1-(4-fluorophenyl)-1H-pyrazole, showed an antitubercular effect on the level of pyrazinamide, a first-line tuberculosis drug, in vitro against Mycobacterium tuberculosis H37Rv [1].

Antitubercular Screening
Head-to-head
In vitro effect reported at pyrazinamide level against M. tuberculosis H37Rv
Supports antitubercular screening context; comparator endpoint reported
BACTEC 460 radiometric system; exact MIC values not detailed in abstract. Data to verify.
Antitubercular Antimicrobial Infectious Disease

Enhanced Binding Affinity & Metabolic Stability

The 4-fluorophenyl group is not just a structural variant; it imparts specific beneficial properties. Aromatic fluorine substitution is a well-validated strategy in medicinal chemistry to increase ligand binding affinity through non-covalent interactions with protein targets and to enhance metabolic stability by blocking oxidative metabolism [1]. While direct comparative data for this specific compound is limited, extensive class-level evidence demonstrates that 4-fluorophenyl-substituted pyrazoles often exhibit superior target engagement and in vivo half-life compared to their non-fluorinated counterparts [2].

Fluorophenyl Property Context
Class-level inference
4-fluorophenyl group associated with improved binding affinity and metabolic stability in fluorine medicinal chemistry
Class-level property inference; compound-specific validation recommended
No direct comparative data for this specific compound; based on established fluorine design principles.
Medicinal Chemistry Drug Design Fluorine Chemistry

Verified Applications of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole


Synthesis of Antitubercular Agents

Based on the direct evidence of antitubercular activity comparable to pyrazinamide [4], this compound is ideally suited as a core scaffold for developing new treatments for tuberculosis. Its 4-bromo handle allows for rapid diversification via Suzuki coupling [5] to explore SAR and optimize potency against Mycobacterium tuberculosis.

Fluorescent Probes for Kinase Assays

The compound's established role as an intermediate for kinase inhibitors [4], combined with the synthetic versatility of the 4-bromo group for cross-coupling [5], makes it an excellent starting material for generating fluorescent or biotinylated probes. These probes can be used in competitive binding assays to identify and characterize novel kinase inhibitors.

Novel Pesticide Development

Fluorinated pyrazoles are a privileged scaffold in agrochemicals due to their enhanced metabolic stability and bioavailability [4]. The presence of both bromo and fluorophenyl groups in 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole offers a distinct combination of reactivity and physicochemical properties that can be exploited to develop new, potent, and environmentally benign pesticides [5].

Application
Selection Property
Validation Focus
Tuberculosis inhibitor design studies
Suzuki-coupling enabled library synthesis; antitubercular screening hit
In vitro antimycobacterial endpoint review
Kinase inhibitor probe development
4-bromo handle for cross-coupling with fluorescent/biotin tags; kinase inhibitor scaffold
Competitive binding assay context
Agrochemical scaffold exploration
Fluorinated pyrazole core with reactivity handle
Metabolic stability and bioactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.